molecular formula C16H11F3N2O3 B2568917 N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide CAS No. 946360-30-1

N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide

Cat. No.: B2568917
CAS No.: 946360-30-1
M. Wt: 336.27
InChI Key: NYWUMABAYWXEDK-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide, also known as FTCD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FTCD is a synthetic compound that can be produced through a specific synthesis method.

Scientific Research Applications

Immunomodulatory Properties and Treatment of Autoimmune Diseases

Quinoline-3-carboxamides have been identified as having significant immunomodulatory properties. Research by Björk et al. (2009) found that these compounds interact directly with human S100A9, a molecule involved in autoimmune and inflammatory diseases. This interaction inhibits the molecule's ability to bind to proinflammatory mediators, offering a novel target for treating autoimmune diseases.

Anticancer Applications

Tasquinimod, a derivative within the quinoline-3-carboxamide family, has been explored for its anticancer properties. Akinboye et al. (2014) described tasquinimod as a second-generation oral analogue currently in phase III clinical trials for treating metastatic prostate cancer. Its structure features a quinoline unit with a carboxamide side chain, showing potential for significant therapeutic applications.

Chemical Synthesis and Material Science

Compounds related to N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide have been synthesized for various applications, including material science. For instance, Madhu et al. (2022) discussed the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as surrogates in Passerini and Ugi-type reactions. This synthesis approach facilitates the production of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, which are of interest in organic chemistry and drug design.

Corrosion Inhibition

Carboxamide derivatives, including those based on the quinoline structure, have been investigated for their potential as corrosion inhibitors. Erami et al. (2019) studied the performance of certain carboxamide ligands in protecting mild steel in hydrochloric acid solution. Their research highlights the utility of these compounds in industrial applications, particularly in preventing corrosion.

Enzyme Inhibition for Therapeutic Applications

Quinoline-2-carboxamides have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Thacker et al. (2019) reported on a series of compounds that showed inhibitory activity against several human carbonic anhydrase isoforms, demonstrating the potential for therapeutic applications in treating conditions such as glaucoma and edema.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-1-4-10-13(12)20-8-11(14(10)22)15(23)21-7-9-3-2-6-24-9/h1-6,8H,7H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUMABAYWXEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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